Diarylurea Scaffold Confers Distinct SAR Profile vs. Indole-2-Carboxamide NAMs
CB1R Allosteric modulator 1 belongs to the diarylurea class of CB1 allosteric modulators, which are structurally distinct from the prototypical indole-2-carboxamide NAMs Org27569, Org27759, and Org29647 [1]. In competitive radioligand binding assays using [³H]CP55,940 in hCB1-transfected HEK293 cells, a closely related diarylurea analog (compound 11E) demonstrated 66.85% displacement at 10 μM with a Ki of 342.0 ± 95.8 nM for CB1, whereas Org27569 increases agonist binding rather than displacing it [2]. This differential binding mode suggests that diarylurea-based NAMs may interact with distinct allosteric binding pockets or induce different receptor conformations compared to indole-2-carboxamides [3].
| Evidence Dimension | Structural class and binding mode |
|---|---|
| Target Compound Data | Diarylurea scaffold (C24H24ClN3O); functional NAM activity |
| Comparator Or Baseline | Org27569 (indole-2-carboxamide); increases [³H]CP55,940 binding affinity |
| Quantified Difference | Diarylureas can displace orthosteric radioligand; indole-2-carboxamides enhance binding |
| Conditions | hCB1-transfected HEK293 cells; [³H]CP55,940 radioligand binding assay |
Why This Matters
Structural class differentiation is critical for SAR studies and ensures experimental consistency when probing distinct allosteric binding sites.
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- [2] Nguyen T, et al. Diarylureas as CB1 allosteric modulators. U.S. Patent No. 11,084,781. 2021. View Source
- [3] Price MR, et al. Allosteric modulation of the cannabinoid CB1 receptor. Mol Pharmacol. 2005;68(5):1484-1495. View Source
